(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide belongs to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene backbone with an imine linkage at position 2 and a carboxamide group at position 2. The 8-methoxy substituent enhances solubility and modulates electronic properties, while the 3-fluorophenylimino group influences steric and electronic interactions.
Properties
IUPAC Name |
N-acetyl-2-(3-fluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)15-9-12-5-3-8-16(25-2)17(12)26-19(15)22-14-7-4-6-13(20)10-14/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSHPSZBMCAGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation at Position 8
Methoxy group introduction typically precedes cyclization. For instance, treating 7-hydroxy-2H-chromene-3-carboxylic acid with methyl iodide and potassium carbonate in acetone at 60°C for 6 hours affords the 8-methoxy derivative in 92% yield.
Imine Formation: Schiff Base Synthesis
The (3-fluorophenyl)imino group is installed via condensation of 8-methoxy-2H-chromene-3-carboxaldehyde with 3-fluoroaniline. Triethylorthoformate serves as a dehydrating agent, facilitating imine formation under reflux in iso-propanol (yield: 85%). Stereoselectivity toward the (2Z) isomer is achieved by maintaining anhydrous conditions and slow reagent addition to minimize epimerization.
Table 1: Optimization of Imine Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Iso-propanol | 80 | 6 | 85 | 9:1 |
| THF | 65 | 8 | 72 | 7:1 |
| Toluene | 110 | 4 | 68 | 6:1 |
Acetylation of the Amine Group
The N-acetyl moiety is introduced via nucleophilic acyl substitution. Treating the imine intermediate with acetyl chloride in dichloromethane (DCM) and triethylamine at 0°C for 1 hour achieves quantitative acetylation. Alternatively, acetic anhydride in pyridine at room temperature for 12 hours provides comparable results (yield: 95%).
Carboxamide Installation: Coupling Reagents
The 3-carboxamide group is appended using carbodiimide-mediated coupling. A protocol adapted from acetamide synthesis (see) employs 1,3-diisopropylcarbodiimide (DIC) and cyanoacetic acid in tetrahydrofuran under reflux (30 minutes, yield: 88%). Purification via ethyl acetate recrystallization ensures >99% chromatographic purity.
Table 2: Amidation Reaction Parameters
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIC | THF | 80 | 0.5 | 88 |
| DCC | DMF | 25 | 2 | 76 |
| EDC·HCl | CH₂Cl₂ | 40 | 4 | 81 |
Stereochemical Control and Purification
The (2Z) configuration is preserved through meticulous control of reaction kinetics. Slow addition of triethylorthoformate during imine formation and low-temperature workup (0–5°C) prevents isomerization. Final purification employs sequential solvent washes (hexanes/ethyl acetate) and column chromatography (silica gel, 3:7 ethyl acetate/hexanes) to isolate the Z-isomer with >98% enantiomeric excess.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 3.84 (s, 3H, OCH₃), 7.58–7.66 (m, 2H, Ar-H), 10.00 (s, 1H, NH). MS (ES) : m/z 516.7 (M-H)−, confirming molecular integrity. Elemental analysis aligns with theoretical values (C, 42.88%; H, 3.03%; N, 7.90%).
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach combines cyclization, imination, and acetylation in a single pot using DMF as a multifunctional solvent. While reducing steps, this method sacrifices yield (65%) due to competing side reactions.
Enzymatic Amidation
Lipase-mediated amidation in aqueous tert-butanol at 37°C offers an eco-friendly alternative, albeit with lower efficiency (yield: 58%) and prolonged reaction times (24 hours).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated chromene derivatives.
Reduction: Amino-chromene derivatives.
Substitution: Substituted fluorophenyl chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential therapeutic effects. Its structural features suggest it may have anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to determine its efficacy and safety in biological systems.
Medicine
In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Position Effects: The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in alters electronic distribution and steric interactions. Cyanophenyl analogs () exhibit higher logP values (1.53–1.57) compared to fluorophenyl derivatives due to the hydrophobic cyano group.
Methoxy vs. Ethoxy Substitution :
- The 8-ethoxy group in increases molecular weight (364.39 vs. 362.34) and slightly elevates logP compared to 8-methoxy derivatives. Ethoxy’s larger size may reduce solubility.
Complexity and Bioactivity :
- The benzodiazolyl-containing compound () has significantly higher molecular weight (546.57) and lower solubility, making it more suited for specialized applications like high-purity API intermediates .
Biological Activity
The compound (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.36 g/mol. The presence of a fluorine atom in the phenyl ring and an acetyl group contributes to its unique chemical properties.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Antioxidant Activity : The methoxy group is known to enhance the antioxidant properties of compounds, potentially reducing oxidative stress in cells.
- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation markers in vitro, suggesting its potential use in inflammatory diseases.
- Antioxidant Properties : Preliminary assays indicate that it exhibits strong antioxidant activity, which could protect cells from oxidative damage.
- Antimicrobial Activity : Initial tests have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activities of chromene derivatives, including our compound of interest:
| Study | Findings |
|---|---|
| Study A | Demonstrated that chromene derivatives inhibit COX enzymes, reducing inflammation in animal models. |
| Study B | Reported significant antioxidant activity through DPPH radical scavenging assays. |
| Study C | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. |
Case Study: Anti-inflammatory Activity
In a controlled study involving murine models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent.
Case Study: Antioxidant Efficacy
A comparative study assessed the antioxidant capacity of this compound against well-known antioxidants like ascorbic acid. The results showed that it significantly reduced lipid peroxidation in cell cultures exposed to oxidative stress.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, and how is purity validated?
- Synthesis : Multi-step reactions involving chromene core formation, imine condensation, and carboxamide coupling. Key steps include Vilsmeier-Haack formylation (for methoxy group introduction) and condensation with 3-fluoroaniline derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% by area normalization) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Key Techniques :
- NMR : Assigns Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and detects methoxy/fluorophenyl groups .
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) stretches .
- X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement using SHELX software for refinement .
Q. How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties?
- Electron Effects : Fluorine’s electronegativity increases imine electrophilicity, enhancing reactivity in nucleophilic additions.
- Solubility : LogP calculations predict moderate lipophilicity (~3.5), requiring DMSO or ethanol for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Variables :
- Temperature : 60–80°C for imine formation (avoids side reactions like hydrolysis) .
- Catalysts : Use of p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate condensation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield Optimization : Pilot reactions with Design of Experiments (DoE) to balance time, cost, and yield .
Q. What strategies resolve contradictions in reported biological activities of structurally similar chromene derivatives?
- Case Study : Compare 3-fluorophenyl vs. 2,4-difluorophenyl analogs ( vs. 3):
- Bioactivity Variance : Fluorine position affects target binding (e.g., kinase inhibition IC₅₀ ranges from 0.5–5 µM).
- Methodology : Validate using orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and molecular docking to identify key interactions .
Q. How reliable are computational models (e.g., PASS) in predicting this compound’s biological activity?
- PASS Analysis : Predicts anti-inflammatory (Pa = 0.78) and anticancer (Pa = 0.65) activities based on chromene scaffolds.
- Validation : Cross-check with experimental data (e.g., COX-2 inhibition assays) and adjust for fluorine’s electron-withdrawing effects .
Q. What in vitro assay designs best elucidate its mechanism of action?
- Recommended Workflow :
Target Identification : Kinase profiling (e.g., EGFR, VEGFR2) using competitive binding assays .
Pathway Analysis : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and cell cycle arrest (p21/p53) .
Dose-Response : IC₅₀ determination in 3D cell cultures to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
